4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol
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Overview
Description
4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol typically involves the reaction of 2-phenylthiazole with chloromethylating agents. One common method is the reaction of 2-phenylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Scientific Research Applications
4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
2-phenylthiazole: Lacks the chloromethyl group but shares the thiazole ring structure.
4-methyl-2-phenylthiazole: Similar structure but with a methyl group instead of a chloromethyl group.
4-(bromomethyl)-2-phenylthiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds and materials.
Properties
IUPAC Name |
4-(chloromethyl)-2-phenyl-5H-1,3-thiazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-6-10(13)7-14-9(12-10)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKFWSZVUVTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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